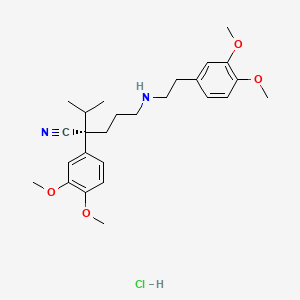
(S)-(-)-Norverapamil Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-Norverapamil Hydrochloride is a chiral compound and an enantiomer of Norverapamil. It is a derivative of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. The this compound is specifically the S-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Norverapamil Hydrochloride typically involves the resolution of racemic Norverapamil or the asymmetric synthesis starting from chiral precursors. One common method is the chiral resolution using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis using chiral catalysts or starting materials that inherently possess the desired chirality.
Industrial Production Methods
Industrial production of this compound often involves large-scale chiral resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The process is optimized to ensure high yield and purity, which is crucial for its application in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-Norverapamil Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted amine derivatives.
Scientific Research Applications
(S)-(-)-Norverapamil Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It serves as a tool to study the stereoselective interactions of drugs with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular research.
Industry: It is used in the development of chiral drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-(-)-Norverapamil Hydrochloride involves its interaction with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Verapamil: The parent compound, used as a calcium channel blocker.
Norverapamil: The racemic mixture of the compound.
®-(+)-Norverapamil Hydrochloride: The R-enantiomer of Norverapamil.
Uniqueness
(S)-(-)-Norverapamil Hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its R-enantiomer and racemic mixture. Its enantioselective interaction with biological targets makes it valuable in research and therapeutic applications.
Properties
Molecular Formula |
C26H37ClN2O4 |
|---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1 |
InChI Key |
OEAFTRIDBHSJDC-SNYZSRNZSA-N |
Isomeric SMILES |
CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


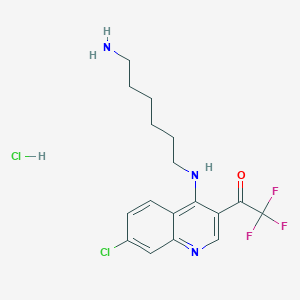
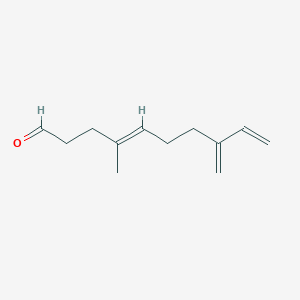
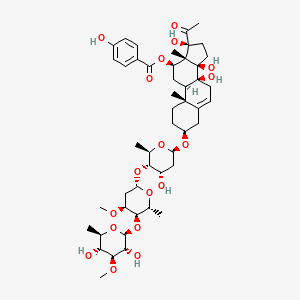
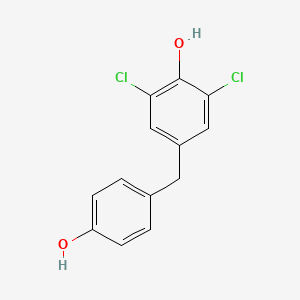
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
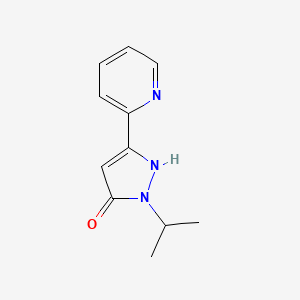
![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
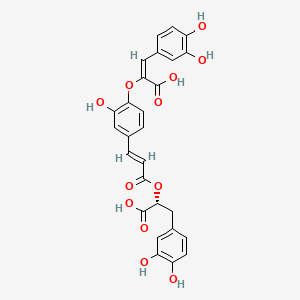
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
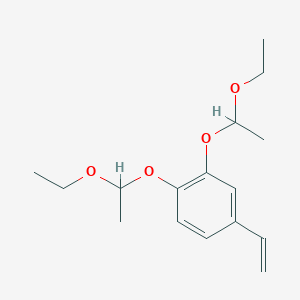
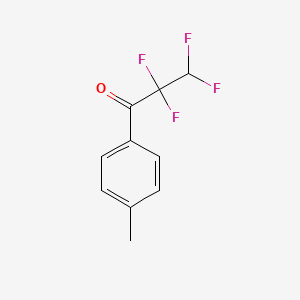
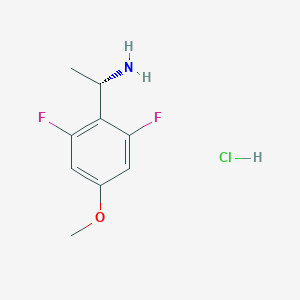
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
